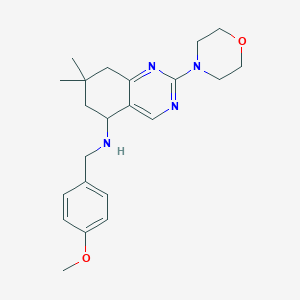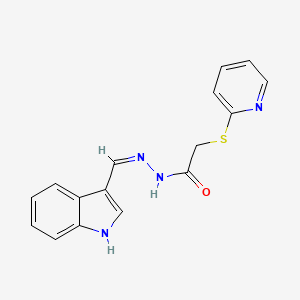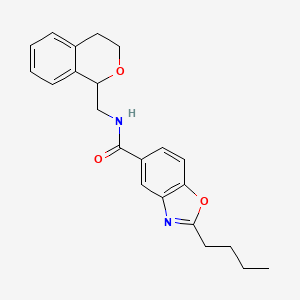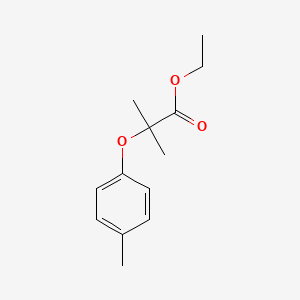![molecular formula C16H26N2O B6070183 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological and pathological processes. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is widely distributed in the central and peripheral nervous systems.
Mecanismo De Acción
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide exerts its biological effects by binding to its specific receptors, which are widely expressed in various tissues. The binding of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide to its receptors activates several intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways regulate various cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has several biochemical and physiological effects, including vasodilation, neurotransmitter release, and regulation of immune function. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been shown to increase blood flow to various tissues, including the brain, heart, and skeletal muscles. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide also regulates the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. In addition, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide modulates the activity of immune cells, including T cells, B cells, and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide in lab experiments is its high specificity and potency. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has a high affinity for its specific receptors, which allows for precise modulation of cellular processes. Another advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide in lab experiments is its cost, as the synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide can be expensive. In addition, the biological effects of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide may vary depending on the experimental conditions and the cell type used.
Direcciones Futuras
Several future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide include the development of novel 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide's biological effects, and the evaluation of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide's therapeutic potential in various diseases. In addition, the development of new methods for the delivery of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide to target tissues and cells may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product. The purity and yield of the synthesized peptide can be optimized by using different protecting groups and coupling reagents.
Aplicaciones Científicas De Investigación
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Several studies have shown that 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. In addition, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been shown to inhibit the growth and metastasis of various cancer cells.
Propiedades
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12(2)14-7-5-13(6-8-14)10-18-9-3-4-15(11-18)16(17)19/h5,14-15H,1,3-4,6-11H2,2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJLLMMPZHISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)

![1-{(benzoylimino)[(4,6-dimethyl-2-pyrimidinyl)amino]methyl}-4-piperidinecarboxamide](/img/structure/B6070121.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B6070125.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070133.png)

![(2-{[1-(4-ethoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6070146.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6070178.png)



![7-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070200.png)